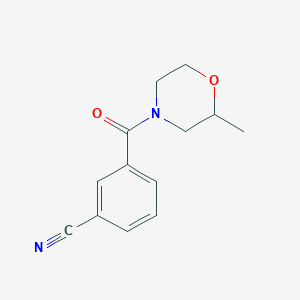
1-Piperidin-1-yl-2-piperidin-4-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperidin-1-yl-2-piperidin-4-ylethanone, also known as PPE, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPE is a cyclic ketone that is commonly used as a precursor in the synthesis of various pharmaceuticals and organic compounds.
Mécanisme D'action
The mechanism of action of 1-Piperidin-1-yl-2-piperidin-4-ylethanone is not fully understood, but it is believed to act by modulating various signaling pathways in the body. 1-Piperidin-1-yl-2-piperidin-4-ylethanone has been shown to inhibit the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells. Additionally, 1-Piperidin-1-yl-2-piperidin-4-ylethanone has been found to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin, which are known to play a role in mood regulation.
Biochemical and Physiological Effects:
1-Piperidin-1-yl-2-piperidin-4-ylethanone has been shown to have various biochemical and physiological effects on the body. In cancer research, 1-Piperidin-1-yl-2-piperidin-4-ylethanone has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-Piperidin-1-yl-2-piperidin-4-ylethanone has been shown to reduce oxidative stress and inflammation in the brain, which can lead to neuroprotection. 1-Piperidin-1-yl-2-piperidin-4-ylethanone has also been found to increase the levels of certain neurotransmitters in the brain, which can improve mood and reduce symptoms of depression and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
1-Piperidin-1-yl-2-piperidin-4-ylethanone has several advantages for use in lab experiments, including its ability to inhibit the growth and proliferation of cancer cells and its neuroprotective effects. However, 1-Piperidin-1-yl-2-piperidin-4-ylethanone has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 1-Piperidin-1-yl-2-piperidin-4-ylethanone. One area of interest is the potential use of 1-Piperidin-1-yl-2-piperidin-4-ylethanone in combination with other drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of 1-Piperidin-1-yl-2-piperidin-4-ylethanone and its potential use in the treatment of psychiatric disorders. Finally, more studies are needed to determine the safety and efficacy of 1-Piperidin-1-yl-2-piperidin-4-ylethanone in human clinical trials.
Conclusion:
In conclusion, 1-Piperidin-1-yl-2-piperidin-4-ylethanone, or 1-Piperidin-1-yl-2-piperidin-4-ylethanone, is a chemical compound that has gained significant attention in the scientific community for its potential therapeutic applications. 1-Piperidin-1-yl-2-piperidin-4-ylethanone has been extensively studied for its potential use in cancer research, neurology, and psychiatry. While 1-Piperidin-1-yl-2-piperidin-4-ylethanone has several advantages for use in lab experiments, including its ability to inhibit the growth and proliferation of cancer cells and its neuroprotective effects, further research is needed to fully understand its mechanism of action and potential use in human clinical trials.
Méthodes De Synthèse
1-Piperidin-1-yl-2-piperidin-4-ylethanone can be synthesized through a multistep process involving the reaction of piperidine with acetyl chloride, followed by the reaction of the resulting intermediate with piperidine. The final product is obtained through a purification process using chromatography techniques.
Applications De Recherche Scientifique
1-Piperidin-1-yl-2-piperidin-4-ylethanone has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer research, neurology, and psychiatry. 1-Piperidin-1-yl-2-piperidin-4-ylethanone has been found to exhibit anticancer properties by inhibiting the growth and proliferation of cancer cells. Additionally, 1-Piperidin-1-yl-2-piperidin-4-ylethanone has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. 1-Piperidin-1-yl-2-piperidin-4-ylethanone has also been studied for its potential use in the treatment of psychiatric disorders such as depression and anxiety.
Propriétés
IUPAC Name |
1-piperidin-1-yl-2-piperidin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c15-12(14-8-2-1-3-9-14)10-11-4-6-13-7-5-11/h11,13H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJVUIHKCDTXQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CC2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]benzonitrile](/img/structure/B7469255.png)
![3-(benzenesulfonyl)-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide](/img/structure/B7469273.png)




![3-Fluoro-4-[(2-oxopyridin-1-yl)methyl]benzonitrile](/img/structure/B7469310.png)
![3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propanenitrile](/img/structure/B7469318.png)


![4-[(5-Bromothiophen-2-yl)methoxy]-3-methoxybenzonitrile](/img/structure/B7469339.png)


